Scientific Field: Organic Chemistry
Summary of the Application: Chloro(dimethylsulfide)gold(I) can be used to synthesize a gold(I)-catalyst that can effectively catalyze intermolecular [2+2] cycloaddition of terminal alkynes with substituted alkenes to form substituted cyclobutenes under mild reaction conditions .
Methods of Application or Experimental Procedures: The exact experimental procedures can vary depending on the specific reaction conditions and the substrates used. The reaction mixture is then heated to the desired temperature to initiate the cycloaddition reaction .
Results or Outcomes: The result of this application is the formation of substituted cyclobutenes. The yield and selectivity of the reaction can depend on various factors such as the nature of the substrates, the reaction conditions, and the specific form of the gold(I)-catalyst used .
Me2SAuCl adopts a linear molecular structure. The gold(I) center (Au+) is bound to a chlorine atom (Cl) and a dimethyl sulfide ligand (Me2S) through covalent bonds. The C-S-C bond within the Me2S ligand forms a nearly perfect linear arrangement with the Au-S bond [].
As mentioned earlier, Me2SAuCl can be synthesized via the reaction of chloroauric acid and dimethyl sulfide []. Here's the balanced chemical equation:
HAuCl₄ (aq) + 2 Me₂S (l) + H₂O (l) → Me₂SAuCl (s) + 3 HCl (aq) + OSMe₂ (l) []
Studies using slow electrons have shown that Me2SAuCl undergoes fragmentation upon electron impact. The primary cleavage occurs at the Au-Cl bond, resulting in the formation of a chloride anion (Cl⁻) [].
Me2SAuCl serves as a precursor for various gold(I) complexes. It readily reacts with phosphines and N-heterocyclic carbenes (NHCs) to replace the chloride ligand, forming new complexes with diverse applications [].
Chloro(dimethylsulfide)gold(I) can be synthesized through several methods:
Chloro(dimethylsulfide)gold(I) finds applications across various fields:
Interaction studies involving chloro(dimethylsulfide)gold(I) focus on its behavior with various ligands and substrates. Research indicates that this compound interacts favorably with nucleophiles, leading to the formation of stable complexes. Additionally, studies on its interaction with biological molecules are ongoing to explore potential therapeutic applications, particularly in targeting cancer cells or bacterial infections .
Chloro(dimethylsulfide)gold(I) shares similarities with several other organogold compounds, each exhibiting unique properties and reactivities:
Compound Name | Formula | Key Features |
---|---|---|
Chloro(triphenylphosphine)gold(I) | C₁₈H₁₅AuClP | Known for its stability and use in catalysis |
(Dimethyl sulfide)(triethylphosphine)gold(I) | C₇H₁₄AuClPS | Exhibits different reactivity patterns due to phosphine ligand |
(Phosphine)(dimethyl sulfide)gold(I) | C₈H₁₄AuClPS | Combines properties of both phosphine and sulfide ligands |
Chloro(dimethylsulfide)gold(I)'s uniqueness lies in its balance between stability and reactivity, making it particularly useful as a precursor for synthesizing a variety of other gold complexes while being easy to handle under ambient conditions .